methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Description
Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 1140512-59-9) is a heterocyclic compound featuring a fused pyrrole-pyridine core with a chlorine substituent at position 6 and a methyl ester group at position 2. Its molecular formula is C₉H₇ClN₂O₂, with a molecular weight of 210.62 g/mol. This compound is typically stored under sealed, dry conditions at 2–8°C to ensure stability .
It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The chlorine atom enhances electrophilicity, while the ester group facilitates further derivatization, such as hydrolysis to carboxylic acids or cross-coupling reactions .
Properties
IUPAC Name |
methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-2-5-4-11-8(10)3-6(5)12-7/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODVKIYHCWAOBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN=C(C=C2N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801207081 | |
| Record name | Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801207081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140512-59-9 | |
| Record name | Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1140512-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801207081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-1H-pyrrolo[3,2-c]pyridine with methyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Scientific Research Applications
Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its anticancer activity .
Comparison with Similar Compounds
Positional Isomer: Methyl 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
- Structure : Chlorine at position 4 instead of 6.
- Molecular Weight : 210.62 g/mol (identical to the target compound).
- Synthesis : Prepared via the Hemetsberger-Knittel reaction, involving thermal cyclization of azidoacrylate intermediates. This method emphasizes precise temperature control to avoid decomposition .
- Applications: Used in the synthesis of 5-azaindole derivatives, which are explored for anticancer activity.
Ring Fusion Variant: Methyl 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Structure : Pyrrolo[2,3-b]pyridine core (vs. [3,2-c] in the target compound).
- Molecular Weight : 210.62 g/mol (CAS: 1140512-58-8).
- Synthesis: Not explicitly detailed in the evidence, but similar esterification and cyclization steps are likely.
- Applications : Sold commercially for biochemical research (e.g., receptor studies). The altered ring fusion may influence solubility and metabolic stability .
Ethyl Ester Analog: Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
- Structure : Ethyl ester (vs. methyl) and chlorine at position 5.
- Molecular Weight: 224.65 g/mol (CAS: Not specified in evidence).
- Synthesis : Hydrogenation of nitro precursors over Pd/C catalyst, achieving 85% yield . The ethyl group may enhance lipophilicity .
- Applications : Hydrolyzed to carboxylic acids for further functionalization. Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters .
Methoxy-Substituted Derivative: Methyl 6-Chloro-4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
- Structure : Additional methoxy group at position 4 (CAS: 871583-21-0).
- Molecular Weight : 240.64 g/mol.
- Synthesis : Requires inert atmosphere storage (2–8°C), indicating sensitivity to oxidation or moisture.
Research Findings and Key Insights
Synthetic Challenges : The Hemetsberger-Knittel reaction (used for the 4-chloro isomer) requires stringent temperature control to prevent side reactions, whereas hydrogenation methods (for ethyl esters) offer higher yields due to milder conditions .
Substituent Effects: Chlorine at position 6 (target compound) vs. 4 (positional isomer) alters electronic density, impacting reactivity in cross-coupling reactions.
Commercial Availability: The pyrrolo[2,3-b]pyridine variant is marketed by suppliers like Santa Cruz Biotechnology, highlighting its demand in receptor binding studies .
Biological Activity
Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula and a molecular weight of 224.64 g/mol. It is primarily recognized for its potential biological activities, particularly in medicinal chemistry and drug development.
- IUPAC Name : this compound
- CAS Number : 1140512-59-9
- Molecular Structure :
- Chemical Structure (example link for visualization)
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity, potentially applicable in treating infections.
- Anticancer Potential : This compound has been explored as a lead compound in drug discovery programs targeting various cancers due to its structural properties that may inhibit tumor growth.
The precise mechanism of action remains largely undefined due to limited specific research data. However, compounds within the pyrrolo[3,2-c]pyridine class often interact with biological targets such as enzymes and receptors involved in cellular signaling pathways.
Antimicrobial Activity
A study published in Pharmaceutical Research investigated the antimicrobial efficacy of various pyrrolo derivatives, including this compound. The results indicated that certain derivatives exhibited significant activity against a range of bacterial strains, suggesting potential for development as antimicrobial agents .
Anticancer Activity
Research conducted on pyrrolo derivatives has shown promising anticancer properties. For instance, a derivative similar to this compound was tested against human cancer cell lines. The study reported an IC50 value indicating effective inhibition of cell proliferation at low concentrations .
Safety and Toxicology
Despite the potential benefits, safety assessments indicate that this compound is classified as a skin and eye irritant and may cause respiratory irritation . Comprehensive toxicological studies are necessary to evaluate its safety profile before clinical applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | Structure | Limited data available |
| 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine | Structure | Antimicrobial activity reported |
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the pyrrolopyridine core and substituents. The methyl ester at C2 appears as a singlet (~3.8–4.0 ppm in H NMR; ~165–170 ppm in C NMR). The chlorine at C6 induces deshielding in adjacent protons (C5-H and C7-H) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI) or high-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 240.64 (CHClNO) .
- Infrared (IR) Spectroscopy : Stretching vibrations for ester C=O (~1720 cm) and aromatic C-Cl (~750 cm) .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Core Formation : Cyclization of substituted pyridines with propargylamine derivatives under acidic conditions. For example, 4-chloropyridine-3-carbaldehyde can react with methyl propiolate in the presence of HSO to form the pyrrolopyridine backbone .
- Chlorination : Direct chlorination at C6 using POCl or N-chlorosuccinimide (NCS) in DMF at 80–100°C .
- Esterification : Methyl ester installation via Mitsunobu reaction (DIAD, PPh) or direct coupling with methyl chloroformate .
Advanced Research Questions
Q. How can reaction yields be improved during alkylation of the pyrrolo[3,2-c]pyridine core?
- Methodological Answer :
- Optimized Conditions : Use LiHMDS (1.0 M in THF) at −78°C under inert atmosphere (Ar) to deprotonate the N-H group, followed by alkylation with iodomethane (5 eq.). This minimizes side reactions like over-alkylation or ring opening .
- Catalysis : t-BuBrettPhosPdG3 (4 mol%) with t-BuBrettPhos ligand (8 mol%) enhances coupling efficiency in THF at 80°C for 12–16 hours .
- Purification : Normal-phase column chromatography (0–80% EtOAc/cyclohexane) isolates the product with >95% purity .
Q. How do contradictory data arise in hydrolysis studies of the methyl ester group, and how can they be resolved?
- Methodological Answer :
- Saponification Variability : Hydrolysis with aqueous NaOH (3 N) in EtOH at 45°C for 1 h may yield sodium carboxylate (quantitative) but risks partial decarboxylation. Alternative methods (e.g., LiOH in THF/HO at 0°C) improve control .
- Analytical Validation : Use HPLC/MS to confirm product integrity (m/z 197 [M+H] for sodium carboxylate; Rt = 0.947 min) and H NMR to detect residual ester signals .
Q. What strategies mitigate competing side reactions during functionalization at C4 of the pyrrolopyridine scaffold?
- Methodological Answer :
- Directed Ortho-Metalation : Use a directing group (e.g., ester or amide) to facilitate regioselective C4 substitution. For example, Pd-catalyzed coupling with aryl halides under Suzuki-Miyaura conditions .
- Protection/Deprotection : Temporarily protect the N-H group with Boc anhydride to prevent undesired N-alkylation during C4 modifications .
Data Contradiction Analysis
Q. Why do reported yields for methyl 4-propoxy derivatives vary across studies?
- Analysis :
- Catalyst Loading : Yields range from 72% (t-BuBrettPhosPdG3, 4 mol%) to <50% (unliganded Pd catalysts) due to inefficient oxidative addition .
- Solvent Effects : THF outperforms DMF or DMSO in minimizing ester group hydrolysis during prolonged heating .
- Temperature Control : Reactions at 80°C for 12 h achieve higher yields than shorter durations (e.g., 6 h), as confirmed by kinetic studies .
Tables of Key Data
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation with iodomethane | LiHMDS, THF, −78°C, 16.5 h | 85% | |
| Propoxy coupling | t-BuBrettPhosPdG3, THF, 80°C, 16 h | 72% | |
| Ester hydrolysis | NaOH (3 N), EtOH, 45°C, 1 h | >95% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
